2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide
Description
This compound features a phthalazine core substituted with 7,8-dimethoxy and 1-oxo groups, linked via an acetamide moiety to a cyclohepta[d][1,3]thiazol-2-ylidene ring system. The (2Z) configuration indicates the geometry of the thiazole-imine bond, which influences molecular planarity and electronic properties.
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H22N4O4S/c1-27-14-9-8-12-10-21-24(19(26)17(12)18(14)28-2)11-16(25)23-20-22-13-6-4-3-5-7-15(13)29-20/h8-10H,3-7,11H2,1-2H3,(H,22,23,25) |
InChI Key |
VOWJTNUBSGSYRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NC4=C(S3)CCCCC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone core, which involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives under acidic conditions.
Introduction of Methoxy Groups: The dimethoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Cycloheptathiazole Ring Formation: The cycloheptathiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and a halogenated cycloheptane derivative.
Final Coupling Reaction: The final step involves coupling the phthalazinone and cycloheptathiazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the phthalazinone moiety, converting it to a dihydrophthalazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrophthalazine derivatives.
Substitution: Formation of substituted phthalazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its pharmacological properties
Industry
In the industrial sector, the compound is used in the development of new materials with specialized properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Target Compound :
- Phthalazine core : Electron-deficient due to the 1-oxo group and methoxy substituents, promoting hydrogen bonding and π-π stacking interactions.
- Cyclohepta[d][1,3]thiazol-2-ylidene : A seven-membered ring with a thiazole-imine group, offering moderate rigidity and sulfur-mediated hydrophobicity.
Analog 1 : 2-(7,8-Dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
- Key Difference : Replaces the cyclohepta ring with a pyridinyl-thiazole system.
- Impact : The pyridine group enhances solubility in polar solvents but reduces lipophilicity compared to the cyclohepta system.
Analog 2 : 2-(3-Oxo-3,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-2-yl)-N-(6-trifluoromethoxy-benzothiazol-2-yl)-acetamide
- Key Difference : Substitutes phthalazine with pyridazine and introduces a trifluoromethoxy group.
- Impact : The electron-withdrawing CF₃O group increases metabolic stability, while pyridazine reduces aromaticity compared to phthalazine.
Spectroscopic and Structural Data
Infrared (IR) Spectroscopy
The target compound’s IR profile aligns with amide-containing analogues, though the cyclohepta ring may introduce unique C–S or C–N vibrations.
NMR Data
- Analog 1 : ¹H NMR signals at δ 5.38–8.61 ppm for aromatic protons; ¹³C NMR confirms acetamide carbonyl at δ 165.0 ppm.
- Triazole Analog : Distinct triazole proton at δ 8.36 ppm; nitro groups show characteristic ¹H NMR upfield shifts.
- Target Compound : Expected downfield shifts for the phthalazine C=O (δ ~165 ppm) and cyclohepta ring protons (δ 5.0–7.5 ppm).
Pharmacological and Physicochemical Properties
The CF₃O group in Analog 2 enhances stability but may limit target engagement due to steric effects.
Biological Activity
The compound 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A phthalazinone core , which is known for its diverse biological activities.
- Dimethoxy groups at positions 7 and 8 that enhance its chemical reactivity.
- A cycloheptathiazole moiety , which may influence its interaction with biological targets.
The molecular formula of the compound is with a molecular weight of approximately 449.5 g/mol.
Research indicates that this compound may interact with specific enzymes or receptors in biological systems. The mechanisms through which it exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing various physiological processes.
Pharmacological Properties
The biological activities observed for this compound include:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : Similar compounds have shown promise in inhibiting tumor growth in vitro and in vivo.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with related compounds. The following table summarizes key features and activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one | Contains benzimidazole | Antimicrobial |
| 5-(methylthio)-1H-benzimidazol-2-yl carbamic acid | Benzimidazole core | Potential anticancer |
| 1-(1H-Benzimidazol-2-yl)ethanol | Simple benzimidazole derivative | Used in pharmaceuticals |
This comparison highlights how the specific combination of functional groups in 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide may confer distinct biological activities compared to these related compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various assays:
-
In Vitro Studies : These studies typically assess the compound's effect on cell lines to determine cytotoxicity and mechanism of action.
- Example: A study demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation.
-
In Vivo Studies : Animal models are used to evaluate therapeutic efficacy and safety profiles.
- Example: Administration of the compound in a rodent model showed significant tumor reduction compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
